N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused bicyclic core with distinct substituents:
- 3-(4-Fluorophenyl): A fluorine atom at the para-position of the phenyl ring enhances electronic and steric properties, commonly used to improve metabolic stability and target binding .
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidine: Methyl groups at positions 2 and 5 contribute to steric hindrance, which may modulate selectivity against off-target proteins .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4/c1-13-5-10-19(11-14(13)2)25-20-12-15(3)24-22-21(16(4)26-27(20)22)17-6-8-18(23)9-7-17/h5-12,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKOERJIORDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its pharmacological properties, particularly in the context of cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C18H20F N5. The compound features a complex structure that includes a pyrazolo-pyrimidine core, which is known to influence its biological activity.
Antitumor Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant antitumor properties. For instance, a study highlighted the ability of certain pyrazolo compounds to inhibit specific kinases involved in cancer progression. The compound's structure allows it to interact with targets such as BRAF and EGFR, which are critical in various malignancies. In vitro assays demonstrated that this compound could effectively inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
The mechanism through which this compound exerts its biological effects involves the modulation of signaling pathways associated with cell growth and survival. It is believed to act as an inhibitor of key enzymes and receptors that are overexpressed in tumors. These include:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), disrupting downstream signaling pathways crucial for cancer cell survival.
- Induction of Apoptosis : By influencing apoptotic pathways, it promotes programmed cell death in malignant cells.
Case Studies
Several studies have documented the biological activity of similar pyrazolo derivatives:
- In Vitro Studies : A comparative study involving various pyrazolo derivatives demonstrated that compounds with structural similarities to this compound showed enhanced activity against several cancer cell lines .
- In Vivo Efficacy : Animal models have been utilized to assess the efficacy of pyrazolo derivatives in tumor-bearing mice. Results indicated significant tumor regression when treated with compounds similar to the one .
Data Table: Biological Activities of Related Pyrazolo Compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H22FN5
- Molecular Weight : 367.43 g/mol
- IUPAC Name : N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
The compound features a pyrazolo-pyrimidine core structure that is known for its diverse biological activities. Its unique arrangement of functional groups allows for various interactions with biological targets.
Medicinal Chemistry
This compound has shown promising results in medicinal chemistry:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research has suggested its potential effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound is being investigated for its ability to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Biological Research
The biological implications of this compound are significant:
- Enzyme Inhibition : Studies have explored its role as an inhibitor of certain enzymes that are crucial in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders.
- Receptor Modulation : The compound's interaction with various receptors has been studied to understand its potential effects on neurotransmission and signal transduction.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules:
- Synthesis of Derivatives : Researchers utilize this compound to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against breast cancer cells demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and properties can be contextualized through comparisons with related derivatives (Table 1):
Key Observations
Substituent Impact on Bioactivity :
- The 4-fluorophenyl group is a recurring motif in anti-mycobacterial (e.g., compounds 22–44 ) and anticancer agents (e.g., triazolopyrimidines ), suggesting its role in π-π stacking or hydrogen bonding with targets.
- N-Aryl vs. N-Alkyl : Replacing the pyridinylmethyl group (e.g., in ) with a 3,4-dimethylphenyl (target compound) may enhance lipophilicity but reduce water solubility, impacting bioavailability.
Synthetic Routes :
- The target compound likely follows a Suzuki coupling or nucleophilic aromatic substitution pathway, analogous to derivatives in . For example, coupling 3,4-dimethylaniline with a pre-functionalized pyrazolopyrimidine core.
Fluorine at the 4-position balances electronic effects and metabolic stability, as seen in MPZP’s in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
